Cas no 31964-87-1 (Phenol,2-(2-amino-6-methyl-4-pyrimidinyl)-)

Phenol,2-(2-amino-6-methyl-4-pyrimidinyl)- structure
31964-87-1 structure
Product Name:Phenol,2-(2-amino-6-methyl-4-pyrimidinyl)-
CAS No:31964-87-1
MF:C11H11N3O
MW:201.224541902542
CID:320607
PubChem ID:320268
Update Time:2025-04-19

Phenol,2-(2-amino-6-methyl-4-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(2-amino-6-methyl-4-pyrimidinyl)-
    • (6E)-6-(2-amino-6-methyl-1H-pyrimidin-4-ylidene)cyclohexa-2,4-dien-1-one
    • 2-(2-amino-6-methyl-pyrimidin-4-yl)-phenol
    • 2-Amino-4-(2'-hydroxy-phenyl)-6-methyl-pyrimidin
    • AC1NSCT9
    • NSC267163
    • NSC-267163
    • 31964-87-1
    • DTXSID80418427
    • SCHEMBL14359173
    • Inchi: 1S/C11H11N3O/c1-7-6-9(14-11(12)13-7)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H2,12,13,14)
    • InChI Key: RIEARCIOESOZAU-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C1C=C(C)N=C(N)N=1

Computed Properties

  • Exact Mass: 201.09033
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 72Ų

Experimental Properties

  • PSA: 67.48
  • LogP: 2.32100
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